molecular formula C15H11BrFN3 B3031813 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 72411-56-4

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B3031813
CAS No.: 72411-56-4
M. Wt: 332.17 g/mol
InChI Key: MAZWWXVKFBZQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the bromophenyl and fluorophenyl groups: This step involves the use of bromobenzene and fluorobenzene derivatives, which can be introduced through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions to introduce the bromophenyl and fluorophenyl groups.

    Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and reduction reactions: The pyrazole core can undergo oxidation or reduction, leading to different derivatives.

Common Reagents and Conditions:

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine
  • 1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
  • 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

Uniqueness: 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine is unique due to the specific combination of bromine and fluorine atoms attached to the phenyl rings

Properties

IUPAC Name

2-(4-bromophenyl)-5-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3/c16-11-3-7-13(8-4-11)20-15(18)9-14(19-20)10-1-5-12(17)6-2-10/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZWWXVKFBZQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405347
Record name 2-(4-bromophenyl)-5-(4-fluorophenyl)pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72411-56-4
Record name 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72411-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-bromophenyl)-5-(4-fluorophenyl)pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine
Reactant of Route 5
1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine
Reactant of Route 6
1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.